4-(Piperidin-4-yl)butanoic acid
Overview
Description
4-(Piperidin-4-yl)butanoic acid is an organic compound that belongs to the class of piperidine derivatives. It has the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by a piperidine ring attached to a butanoic acid chain, making it a versatile building block in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 4-(Piperidin-4-yl)butanoic acid are Trypsin-1 and Tryptase beta-2 . These are enzymes that play crucial roles in various biological processes, including digestion and immune response.
Mode of Action
It is known to interact with these enzymes, potentially altering their activity .
Biochemical Pathways
Given its targets, it may influence pathways related to digestion and immune response .
Result of Action
Given its targets, it may have effects on processes such as protein digestion and immune response .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)butanoic acid typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Boc-piperidin-4-yl)butanoic acid
- 4-(Piperidin-4-yl)butanoic acid hydrochloride
- 4-(Piperidin-1-yl)butanoic acid
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility as a building block in organic synthesis and its role in the development of enzyme inhibitors make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-piperidin-4-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h8,10H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPNVITZIFFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409090 | |
Record name | 4-piperidin-4-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90950-44-0 | |
Record name | 4-Piperidinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90950-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-piperidin-4-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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